N-(3-butoxypropyl)cyclohexanecarboxamide
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Overview
Description
N-(3-butoxypropyl)cyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexane ring attached to a carboxamide group, which is further substituted with a 3-butoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-butoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(3-butoxypropyl)cyclohexylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: N-(3-butoxypropyl)cyclohexylamine.
Substitution: Various substituted cyclohexanecarboxamides depending on the nucleophile used.
Scientific Research Applications
N-(3-butoxypropyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amide bond formation and its role in biological systems.
Industry: Used in the formulation of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butoxypropyl chain can interact with hydrophobic regions of proteins or membranes, affecting their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the butoxypropyl substitution, making it less hydrophobic.
N-(3-methoxypropyl)cyclohexanecarboxamide: Similar structure but with a methoxy group instead of a butoxy group.
N-(3-ethoxypropyl)cyclohexanecarboxamide: Contains an ethoxy group, resulting in different chemical properties.
Uniqueness
N-(3-butoxypropyl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-butoxypropyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-3-11-17-12-7-10-15-14(16)13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXVDOGULUZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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